molecular formula C17H24N2O2 B11840650 tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B11840650
M. Wt: 288.4 g/mol
InChI Key: FSPWIGRITQAGQP-UHFFFAOYSA-N
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Description

tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the diazaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable diazaspiro precursor with tert-butyl chloroformate. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has been investigated for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, such as ketohexokinase inhibitors for diabetes and obesity treatment .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, as a ketohexokinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the production of fructose-1-phosphate . This inhibition can help manage conditions like diabetes and obesity by regulating fructose metabolism.

Comparison with Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Comparison: While these compounds share a similar spiro structure, tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the phenyl group at the 8-position. This structural difference can significantly impact its chemical reactivity and biological activity, making it a valuable compound for specific applications .

Biological Activity

Tert-butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article focuses on its biological activity, including its interactions with various biological targets, synthetic routes, and relevant case studies.

  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.4 g/mol
  • Structure : Characterized by a diazaspiro framework with a tert-butyl and phenyl group, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various pathogens and biological targets. Its potential applications include:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of ketohexokinase (KHK), which is relevant in diabetes and obesity treatments.
  • Cancer Research : The compound's structure allows it to interact with proteins involved in cancer pathways, suggesting possible applications in oncology.

Case Studies

  • Antitubercular Activity : A study explored the synthesis of compounds derived from the diazaspiro[3.4]octane core, revealing that some analogs exhibited minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis . This highlights the potential of spirocyclic compounds in treating tuberculosis.
  • KHK Inhibitors : Research indicated that this compound could serve as a starting point for synthesizing KHK inhibitors, which may help manage blood sugar levels in diabetic patients .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that allow for the generation of various analogs with modified biological activities:

  • Starting Materials : The synthesis often begins with readily available diazaspiro[3.4]octane derivatives.
  • Functionalization : Key steps include the introduction of the tert-butyl group and phenyl substituents via nucleophilic substitutions or coupling reactions.
  • Final Product Isolation : The final products are purified using techniques such as column chromatography.

Interaction Studies

Interaction studies have revealed that this compound interacts with various biological targets, including:

Biological TargetInteraction TypePotential Impact
KetohexokinaseInhibitionDiabetes management
Rho-associated kinase (ROCK)InhibitionCancer therapy
Nicotinamide phosphoribosyltransferase (NAMPT)InhibitionMetabolic disorders

These interactions are crucial for understanding the mechanism of action and optimizing the compound for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization or cross-coupling reactions. For example, tert-butyl-protected diazaspiro intermediates can undergo Pd-catalyzed coupling with aryl halides to introduce phenyl groups. A critical step is Boc (tert-butoxycarbonyl) deprotection under acidic conditions (e.g., HCl/dioxane), followed by neutralization to isolate the final product . Purification often employs column chromatography with gradients of ethyl acetate/hexane, confirmed by TLC and HPLC (>95% purity) .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and phenyl substitution patterns. For example, sp³ hybridized carbons in the spiro center appear as distinct signals in ¹³C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 328.18 for C₁₈H₂₅N₂O₂⁺) .
  • X-ray crystallography : Single-crystal analysis using SHELX software resolves absolute configuration and bond angles, critical for validating spirocyclic geometry .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, heat (>30°C), or strong acids/bases. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How can reaction mechanisms for spirocyclic ring formation be investigated?

  • Methodological Answer : Mechanistic studies involve:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., cyclization vs. coupling).
  • Computational modeling : DFT calculations (e.g., Gaussian) model transition states and activation energies for intramolecular cyclization pathways .
  • Trapping intermediates : Use quench experiments with nucleophiles (e.g., D₂O) to isolate reactive intermediates detected via LC-MS .

Q. How do structural modifications (e.g., phenyl substitution) affect pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • Analog synthesis : Replace the phenyl group with electron-withdrawing (e.g., 4-Br, 4-CF₃) or donating (e.g., 4-OMe) substituents .
  • Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). For example, spirocyclic diaza compounds often exhibit improved metabolic stability compared to linear analogs due to conformational rigidity .
  • Molecular docking : Predict binding modes to receptors (e.g., using AutoDock Vina) and correlate with experimental IC₅₀ values .

Q. How to resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields (~40–75%) may arise from:

  • Protecting group stability : Boc groups are sensitive to acidic conditions; incomplete deprotection reduces yield. Monitor reaction progress via LC-MS .
  • Catalyst loading : Optimize Pd catalyst (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand (XPhos vs. SPhos) ratios to minimize side reactions .
  • Workup protocols : Use aqueous extraction at controlled pH (5–6) to recover the product while removing unreacted aryl halides .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-17(12-19)10-18-9-14(17)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3

InChI Key

FSPWIGRITQAGQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C3=CC=CC=C3

Origin of Product

United States

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